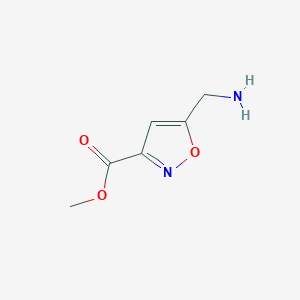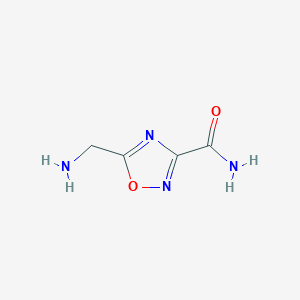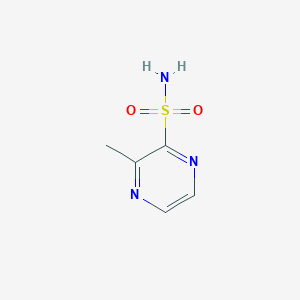
5-Chloro-2-methylthiopyridine
Übersicht
Beschreibung
5-Chloro-2-methylthiopyridine is a chemical compound with the molecular formula C6H6ClNS and a molecular weight of 159.64 . It is a liquid at room temperature and is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 5-Chloro-2-methylthiopyridine has been discussed in the context of kinase inhibitor programs . A versatile and efficient chemical approach to this class of molecules involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates .Molecular Structure Analysis
The molecule contains a total of 15 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 sulfide, and 1 Pyridine .Physical And Chemical Properties Analysis
5-Chloro-2-methylthiopyridine is a liquid at room temperature . The compound is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Applications in DNA Methylation Research
One significant area of research that might be related to compounds like 5-Chloro-2-methylthiopyridine involves DNA methylation studies. DNA methyltransferase inhibitors, for instance, have been explored for their potential to inhibit hypermethylation, a process relevant in the suppression of tumor suppressor genes in malignancies. These inhibitors have shown promise in restoring suppressor gene expression and exerting antitumor effects in both in vitro and in vivo models (Goffin & Eisenhauer, 2002).
Synthesis of Pharmacologically Active Compounds
Another pertinent area is the synthesis of pharmacologically active compounds, where the methodologies for synthesizing drugs like (S)-clopidogrel, a potent antithrombotic and antiplatelet drug, are explored. This review summarizes various synthetic methods and discusses the pros and cons of each, highlighting the importance of chemical synthesis in the development of pharmaceuticals (Saeed et al., 2017).
Nutraceutical Applications
Compounds like Chlorogenic Acid (5-O-caffeoylquinic acid), found in coffee and possessing a wide range of health-promoting properties, represent another research interest. Studies focus on its roles in treating metabolic syndrome, including antioxidant, anti-inflammatory, and antidiabetic activities. This opens up discussions on the use of similar compounds in nutraceutical applications and food additives (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Environmental and Toxicological Studies
Environmental and toxicological studies also form an essential part of chemical research, investigating the occurrence and toxicity of antimicrobial compounds like Triclosan in the environment. Such studies offer insights into the degradation and environmental impact of chemical compounds, which could extend to the examination of related chemicals like 5-Chloro-2-methylthiopyridine (Bedoux et al., 2012).
Safety And Hazards
Zukünftige Richtungen
The future directions for 5-Chloro-2-methylthiopyridine and similar compounds could involve their use in the development of new catalysts and methods for synthetic reaction mechanisms . Additionally, these compounds could see increased use in the fields of medicinal chemistry, polymer, and optoelectronics materials .
Eigenschaften
IUPAC Name |
5-chloro-2-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILZALSAXXKMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methylthiopyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole](/img/structure/B3296474.png)

![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine](/img/structure/B3296493.png)







